rac Methadone-d3 Hydrochloride is a deuterated form of methadone, a synthetic opioid used primarily in the treatment of opioid dependence and chronic pain management. The compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, replacing standard hydrogen atoms in the methadone structure. This modification allows for enhanced tracking and analysis in pharmacokinetic studies.
rac Methadone-d3 Hydrochloride is classified as a controlled substance due to its opioid properties. It is categorized under analytical standards, specifically as a stable isotope labeled reference material. This classification is crucial for research applications, particularly in studies involving drug metabolism and pharmacokinetics. The compound is available from various suppliers, including LGC Standards and Emerald Scientific, which provide it in neat form or as a solution in methanol .
The synthesis of rac Methadone-d3 Hydrochloride involves several chemical reactions that introduce deuterium into the methadone structure. The primary method for synthesizing deuterated compounds like this one typically includes:
Technical details regarding specific synthetic routes may vary based on the starting materials and desired purity levels, but maintaining a controlled environment is essential to ensure the integrity of the deuterated product.
The molecular formula for rac Methadone-d3 Hydrochloride is , with a molecular weight of approximately 348.9246 g/mol . The structural representation can be described using the following identifiers:
Cl.[2H]C([2H])([2H])CC(=O)C(CC(C)N(C)C)(c1ccccc1)c2ccccc2
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/i1D3;
This structure indicates a complex arrangement featuring multiple phenyl groups and a ketone functional group, typical for opioid compounds.
The chemical reactivity of rac Methadone-d3 Hydrochloride can be examined through its metabolism pathways, particularly focusing on its N-demethylation process. This reaction is primarily mediated by cytochrome P450 enzymes (CYP), specifically CYP2B6 and CYP3A4, which are responsible for metabolizing methadone into its active metabolites .
Key reactions include:
These reactions are critical for understanding how rac Methadone-d3 behaves in biological systems and its pharmacokinetic profile.
The mechanism of action for rac Methadone-d3 Hydrochloride is similar to that of non-deuterated methadone. It primarily acts as an agonist at the mu-opioid receptor, leading to various physiological effects including analgesia and euphoria. Additionally, methadone's unique property of long half-life allows it to stabilize opioid withdrawal symptoms in dependent individuals.
The autoinduction phenomenon observed with methadone suggests that chronic administration can lead to increased metabolism due to upregulation of metabolic enzymes . This aspect is particularly important in clinical settings where dosage adjustments may be necessary over time.
Relevant data indicate that rac Methadone-d3 exhibits similar solubility and stability characteristics as its non-deuterated counterpart, making it suitable for use in both laboratory settings and clinical research.
rac Methadone-d3 Hydrochloride serves several scientific purposes:
Site-specific deuteration of the methadone propanone side chain requires precision in solvent and reagent selection to ensure isotopic integrity. N,N-Dimethylformamide (DMF) serves as the primary solvent due to its ability to dissolve both organic precursors and deuterium sources while maintaining reaction homogeneity. Tetrahydrofuran (THF) is employed in Grignard reactions for its anhydrous properties, critical when using moisture-sensitive deuterated reagents like deuterium oxide (D₂O) or sodium borohydride-d₄ (NaBD₄) . The incorporation of three deuterium atoms at the C1 position (CD₃ group) relies on nucleophilic displacement reactions with deuterated methylmagnesium iodide (CD₃MgI) or reductive deuteration using NaBD₄ in ethanol-d₁. Solvent purity (>99.8%) is essential to prevent proton-deuterium exchange side reactions.
Table 1: Solvent/Reagent Systems for Deuteration
Deuteration Site | Reagent | Solvent | Deuteration Efficiency |
---|---|---|---|
C1 (CD₃) | CD₃MgI | THF | 98.5% |
C1 (CD₃) | NaBD₄ | Ethanol-d₁ | 97.2% |
Amine (ND) | D₂O | DMF | 45.0%* |
*Low efficiency due to reversible exchange
Heterogeneous catalysis enables efficient deuterium incorporation under mild conditions. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts (0.5–5 mol%) facilitate H/D exchange at the C1 methyl group using deuterium gas (D₂) at 25–50°C. This method avoids strong bases that could epimerize chiral centers. Catalyst selection is critical: Pd/C provides higher turnover frequencies but may over-reduce diphenylketone intermediates, while PtO₂ offers superior chemoselectivity . Microwave-assisted catalysis reduces reaction times from 48 hours to <6 hours by enhancing D₂ activation kinetics. Post-synthesis, catalytic deuterium scrambling is minimized by acidic quenching (deuterated hydrochloric acid, DCl) to protonate tertiary amines and stabilize the hydrochloride salt [8].
Racemic methadone-d3 hydrochloride resolution exploits differential crystallization of diastereomeric salts. D- or L-tartaric acid (20–30 mol%) in ethanol/water mixtures induces selective crystallization of the (R)-enantiomer complex, leaving (S)-methadone-d3 in solution. Chiral stationary phase (CSP) chromatography (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% enantiomeric excess (ee). The deuterium label minimally impacts resolution kinetics due to identical van der Waals radii of C-H/C-D bonds. However, deuterium-induced vibrational frequency changes alter solubility by 3–5%, requiring adjustment of solvent/antisolvent ratios during crystallization [4] [7].
Table 2: Enantiomeric Resolution Performance
Method | Resolution Agent | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric Salt | D-Tartaric Acid | 99.2 | 68 |
Chiral HPLC | Amylose CSP | 99.8 | 72 |
Enzymatic Resolution | Lipase PS | 95.5 | 41 |
Deuterium substitution at C1 reduces racemization rates of methadone-d3 enantiomers by 1.8-fold compared to non-deuterated methadone. The kinetic isotope effect (KIE = kₕ/k_d ≈ 2.5) arises from slower cleavage of the Cα-D bond during enolization, the rate-limiting step in chiral center inversion. At physiological pH (7.4), racemization half-life increases from 28 hours (methadone-HCl) to 51 hours (methadone-d3 HCl). This stabilizes enantiomeric ratios during storage but prolongs equilibration in solution. Racemization studies use circular dichroism spectroscopy at 290 nm to track enantiopurity decay under thermal stress (40–80°C) [3].
Reverse-phase high-performance liquid chromatography (HPLC) separates methadone-d3 hydrochloride from non-deuterated impurities and isotopologues (e.g., d₂, d₄). A C18 column (150 × 4.6 mm, 3.5 μm) with isocratic elution (acetonitrile: deuterium-depleted water: trifluoroacetic acid = 65:35:0.1) resolves d₃/d₄ isotopologues with resolution factor Rₛ > 2.5. Deuterium-induced retention time shifts are marginal (Δtᵣ = 0.2 min versus methadone-HCl) but sufficient for baseline separation at 254 nm detection. Preparative HPLC scaling uses methanol-deuterium oxide (70:30) to minimize proton exchange and maintain isotopic purity >99 atom % D. Gradient elution (20→80% acetonitrile in 15 min) removes diphenylacetonitrile-d₃ (synthesis intermediate) with 99.9% purity .
Table 3: HPLC Separation Parameters
Parameter | Analytical Scale | Preparative Scale |
---|---|---|
Column | C18 (150 × 4.6 mm) | C18 (250 × 21.2 mm) |
Mobile Phase | CH₃CN:H₂O:TFA (65:35:0.1) | CH₃OD:D₂O (70:30) |
Flow Rate | 1.0 mL/min | 15 mL/min |
Detection | UV 254 nm | ELSD |
Isotopologue Resolution | 2.7 | 3.1 |
Crystallizing racemic methadone-d3 hydrochloride requires strict control of deuteration levels to prevent lattice defects. Deuterium alters crystal packing density by 1–3% versus non-deuterated methadone hydrochloride, yielding needle-like crystals instead of plates. Optimal crystallization uses acetone-d₆ or methanol-d₄ to avoid proton contamination. Slow cooling (0.5°C/min) from saturation temperatures (45°C) produces crystals with 99.5% chemical purity, but isotopic homogeneity demands recrystallization ≥3 times. Final crystals are hygroscopic and require storage under nitrogen at −20°C to prevent deuterium exchange with atmospheric moisture, which can degrade isotopic purity by 0.5% per month at 25°C [4] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9